molecular formula C3H5Br2Cl B12660553 1,2-Dibromo-3-chloropropane-2-d CAS No. 112805-72-8

1,2-Dibromo-3-chloropropane-2-d

Cat. No.: B12660553
CAS No.: 112805-72-8
M. Wt: 237.34 g/mol
InChI Key: WBEJYOJJBDISQU-WFVSFCRTSA-N
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Description

1,2-Dibromo-3-chloropropane-2-d is an organic compound with the formula BrCH(CH₂Br)(CH₂Cl). It is a dense, colorless liquid, although commercial samples often appear amber or even brown. This compound is known for its use as a soil fumigant and nematicide, particularly in American agriculture, under the trade names Nemagon and Fumazone .

Preparation Methods

1,2-Dibromo-3-chloropropane-2-d can be synthesized through the reaction of 1,3-dichloropropane with bromine. This reaction typically occurs at room temperature and uses catalysts such as copper(I) bromide (CuBr) or iron(II) bromide (FeBr₂) . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency for agricultural and chemical applications.

Chemical Reactions Analysis

1,2-Dibromo-3-chloropropane-2-d undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution reactions and hydrogen gas (H₂) with a palladium catalyst for reduction reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dibromo-3-chloropropane-2-d has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-chloropropane-2-d involves its metabolism via oxidation by cytochrome P450 enzymes and conjugation with glutathione. This process leads to the formation of reactive intermediates that can alkylate DNA, resulting in toxic effects . The compound’s molecular targets include DNA and various cellular proteins, which it can modify through alkylation reactions.

Comparison with Similar Compounds

1,2-Dibromo-3-chloropropane-2-d can be compared with other similar compounds, such as:

    1,2-Dibromoethane: Another brominated compound used as a fumigant and in leaded gasoline.

    1,3-Dichloropropane: A chlorinated compound used in organic synthesis.

    1,2-Dichloropropane: Used as a solvent and in the production of other chemicals.

The uniqueness of this compound lies in its dual bromine and chlorine substitution, which imparts specific chemical properties and reactivity .

Properties

CAS No.

112805-72-8

Molecular Formula

C3H5Br2Cl

Molecular Weight

237.34 g/mol

IUPAC Name

1,2-dibromo-3-chloro-2-deuteriopropane

InChI

InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i3D

InChI Key

WBEJYOJJBDISQU-WFVSFCRTSA-N

Isomeric SMILES

[2H]C(CCl)(CBr)Br

Canonical SMILES

C(C(CBr)Br)Cl

Origin of Product

United States

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